molecular formula C16H8BrFN2OS B302826 (2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one

(2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one

Cat. No. B302826
M. Wt: 375.2 g/mol
InChI Key: HPVJBQMHVFEUJP-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one is a synthetic compound that has attracted significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are essential for cancer cell growth and proliferation. It may also induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
(2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one in lab experiments is its potential as a lead compound for the development of new anticancer drugs. It is also relatively easy to synthesize and can be obtained in high yield. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity and selectivity.

Future Directions

There are several future directions for the research on (2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one. One direction is to investigate its potential as a lead compound for the development of new anticancer drugs with improved activity and selectivity. Another direction is to explore its applications in material science, such as for the synthesis of novel materials with desirable optical and electronic properties. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its activity and selectivity.

Synthesis Methods

The synthesis of (2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one involves the reaction of 2-amino benzimidazole with 2-bromo-5-fluorobenzaldehyde and 2-mercaptothiazole in the presence of a suitable catalyst. The yield of the compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

(2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising activity against various cancer cell lines, including breast, lung, and colon cancer cells. In material science, it has been used as a precursor for the synthesis of novel materials with desirable optical and electronic properties. In environmental science, it has been investigated for its potential application as a sensor for detecting heavy metal ions in water.

properties

Product Name

(2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one

Molecular Formula

C16H8BrFN2OS

Molecular Weight

375.2 g/mol

IUPAC Name

(2Z)-2-[(5-bromo-2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C16H8BrFN2OS/c17-10-5-6-11(18)9(7-10)8-14-15(21)20-13-4-2-1-3-12(13)19-16(20)22-14/h1-8H/b14-8-

InChI Key

HPVJBQMHVFEUJP-ZSOIEALJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=C(C=CC(=C4)Br)F)/S3

SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=C(C=CC(=C4)Br)F)S3

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=C(C=CC(=C4)Br)F)S3

Origin of Product

United States

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